10-Norparvulenone

Description

This compound is a natural product found in Microsphaeropsis with data available.

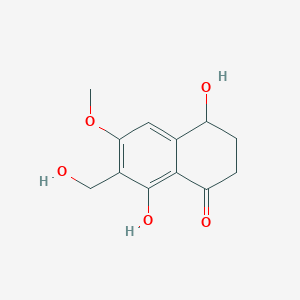

Structure

3D Structure

Properties

IUPAC Name |

4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSUIALRPVXVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346895 | |

| Record name | (±)-10-Norparvulenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618104-32-8 | |

| Record name | (±)-10-Norparvulenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of 10-Norparvulenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Norparvulenone is a naturally occurring polyketide that has garnered interest for its potential antiviral properties. First identified from the fungus Microsphaeropsis sp. FO-5050, this compound exhibits inhibitory activity against the influenza A virus. Its mechanism of action is believed to involve the targeting of viral neuraminidase (sialidase), an enzyme crucial for the release of new viral particles from infected host cells. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, based on available scientific literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.2 g/mol |

| Appearance | Pale yellowish powder |

| Solubility | Soluble in methanol and ethyl acetate |

| UV λmax (MeOH) nm (ε) | 218 (11,000), 266 (7,300), 340 (3,100) |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The key data from these analyses are summarized in the following tables.

¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 6.43 | s | H-5 | |

| 4.60 | d | 1.5 | H-4 |

| 4.57 | s | H₂-11 | |

| 3.86 | s | OCH₃-6 | |

| 2.95 | dd | 17.0, 4.5 | H-2a |

| 2.80 | d | 17.0 | H-2b |

¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Assignment |

| 199.4 | C-1 |

| 162.1 | C-7 |

| 160.0 | C-9 |

| 142.0 | C-6 |

| 116.1 | C-5 |

| 112.9 | C-10 |

| 109.8 | C-8 |

| 70.2 | C-4 |

| 60.1 | C-11 |

| 56.7 | OCH₃-6 |

| 45.8 | C-2 |

| 38.0 | C-3 |

Mass Spectrometry and Infrared Spectroscopy Data

| Spectroscopic Method | Key Data |

| HR-FAB-MS | m/z 239.0918 [M+H]⁺ (Calculated for C₁₂H₁₅O₅: 239.0920) |

| IR (KBr) νₘₐₓ cm⁻¹ | 3380, 1660, 1620, 1590 |

Experimental Protocols

The isolation and purification of this compound from Microsphaeropsis sp. FO-5050 involves a multi-step process encompassing fermentation, extraction, and chromatography.

Fermentation of Microsphaeropsis sp. FO-5050

The producing fungal strain, Microsphaeropsis sp. FO-5050, is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

-

Culture Medium: A typical medium would consist of a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

-

Fermentation Conditions: The culture is incubated at a controlled temperature (e.g., 28°C) with agitation for a specific duration (e.g., 5 days) to allow for optimal growth and metabolite production.

Extraction and Initial Purification

Following fermentation, the culture broth is separated from the mycelia by filtration or centrifugation.

-

Solvent Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate to partition the desired compound into the organic phase.

-

Concentration: The ethyl acetate extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is further partitioned between n-hexane and methanol. The methanolic layer, containing the more polar compounds including this compound, is collected and concentrated.

Chromatographic Purification

The concentrated methanolic extract is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Preparative HPLC: The fractions enriched with this compound are then subjected to preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., ODS) with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield the pure compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: A generalized workflow for the isolation and purification of this compound.

Mechanism of Action: Inhibition of Viral Neuraminidase

This compound has been shown to decrease the activity of viral sialidase (neuraminidase). This enzyme is critical for the influenza virus life cycle, as it cleaves sialic acid residues on the surface of the host cell, allowing the newly formed viral particles to be released and infect other cells. By inhibiting this enzyme, this compound effectively traps the progeny virions on the host cell surface, preventing the spread of the infection.

The following diagram illustrates the proposed signaling pathway of influenza virus release and its inhibition by this compound.

Caption: Proposed mechanism of this compound's anti-influenza activity.

An In-depth Technical Guide on the Natural Source and Anti-Influenza Activity of 10-Norparvulenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Norparvulenone, a novel fungal metabolite, has demonstrated promising anti-influenza virus activity. This technical guide provides a comprehensive overview of its natural source, isolation, and reported biological activity. Detailed experimental protocols for the cultivation of the producing organism and the extraction and purification of this compound are presented. Due to the limited publicly available information, the biosynthetic and signaling pathways of this compound are yet to be elucidated. This document aims to serve as a foundational resource for researchers interested in the further development of this compound as a potential therapeutic agent.

Introduction

This compound is a naturally occurring tetralone derivative that has been identified as a potent inhibitor of influenza A virus replication. Its discovery has opened new avenues for the development of antiviral drugs with novel mechanisms of action. This guide synthesizes the available scientific literature to provide a detailed account of the natural origin and isolation of this promising compound.

Natural Source

The sole reported natural source of this compound is the fungal strain Microsphaeropsis sp. FO-5050[1]. Fungi of the genus Microsphaeropsis are known to produce a diverse array of secondary metabolites with a wide range of biological activities[1].

Quantitative Data

The following table summarizes the reported anti-influenza activity of this compound. Data regarding the production yield from the fungal culture is not available in the public domain.

| Parameter | Value | Experimental System | Reference |

| Anti-influenza Activity | 27.2% cell survival (control) vs. higher survival with compound | Madin-Darby Canine Kidney (MDCK) cells infected with influenza virus A/PR/8/34 | [1] |

Experimental Protocols

The following protocols are based on the original isolation report by Fukami et al. (2000) and established methodologies for the cultivation of fungi and extraction of secondary metabolites.

Cultivation of Microsphaeropsis sp. FO-5050

A detailed, step-by-step protocol for the cultivation of Microsphaeropsis sp. FO-5050 is not publicly available. However, a general workflow for fungal fermentation can be inferred.

Caption: General workflow for the fermentation of Microsphaeropsis sp. FO-5050.

Extraction and Isolation of this compound

The specific details of the extraction and isolation procedure for this compound are not fully described in the available literature. The following is a generalized workflow based on standard practices for isolating fungal secondary metabolites.

Caption: Generalized workflow for the extraction and isolation of this compound.

Biosynthetic Pathway

The biosynthetic pathway of this compound has not yet been elucidated. As a tetralone derivative, it is likely biosynthesized via a polyketide pathway, a common route for the production of aromatic compounds in fungi. Fungal polyketide synthases (PKSs) are large, multifunctional enzymes that iteratively condense acyl-CoA units to form a polyketide chain, which then undergoes cyclization and aromatization reactions to yield diverse structures.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the specific cellular signaling pathways targeted by this compound in the context of influenza virus infection remain unknown. The compound has been shown to inhibit the replication of the influenza A/PR/8/34 strain in MDCK cells[1]. Influenza viruses are known to modulate various host cell signaling pathways to facilitate their replication, including the NF-κB, MAPK, and PI3K/Akt pathways. It is plausible that this compound exerts its antiviral effect by interfering with one or more of these pathways.

Caption: Hypothesized interference of this compound with host signaling pathways hijacked by influenza virus.

Conclusion

This compound, a secondary metabolite from Microsphaeropsis sp. FO-5050, represents a promising lead compound for the development of new anti-influenza therapeutics. While its natural source has been identified, further research is imperative to fully characterize its biosynthetic pathway, elucidate its mechanism of action, and optimize its production. The information compiled in this guide provides a solid foundation for future investigations into this intriguing natural product.

References

A Technical Guide to the Secondary Metabolites of Microsphaeropsis sp.: A Reservoir for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal genus Microsphaeropsis represents a prolific and largely untapped source of novel secondary metabolites with significant potential for pharmaceutical development.[1][2][3][4][5][6] Distributed across diverse ecosystems, from terrestrial plants as endophytes to marine sponges, these fungi produce a wide array of bioactive compounds.[1][4][5][6][7][8][9][10] This technical guide provides an in-depth overview of the secondary metabolites isolated from Microsphaeropsis sp., with a focus on their chemical diversity, biological activities, and the experimental methodologies used for their discovery and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Chemical Diversity of Secondary Metabolites

Fungi of the genus Microsphaeropsis are known to produce a rich variety of secondary metabolites, which can be broadly categorized into polyketides, terpenoids, macrolides, and nitrogen-containing compounds.[1][3][4][5] A systematic review of literature from 1980 to 2023 has documented a total of 112 compounds from this genus, with an impressive 49 of these being novel discoveries.[1][3][4][5][6] This highlights the immense potential of Microsphaeropsis as a source for new chemical entities.

Polyketides

Polyketides are a major class of secondary metabolites found in Microsphaeropsis sp. and are synthesized through the condensation of acetyl-CoA and malonyl-CoA. This class includes various structural types such as pyranones, furanones, naphthoquinones, anthraquinones, and coumarins.[1]

Terpenoids

Terpenoids are another significant class of compounds isolated from Microsphaeropsis sp. These molecules are derived from isoprene units and exhibit a wide range of biological activities.

Macrolides

Several macrolides, characterized by a large lactone ring, have been identified from Microsphaeropsis sp. These compounds often exhibit potent biological activities.

Nitrogen-Containing Compounds

This diverse group includes alkaloids and other nitrogenous metabolites, contributing to the broad spectrum of bioactivities observed from Microsphaeropsis extracts.

Biological Activities and Quantitative Data

The secondary metabolites from Microsphaeropsis sp. exhibit a wide range of biological activities, including antimicrobial, antifungal, cytotoxic, anti-algal, and enzyme-inhibitory effects.[1][4][5][9] The following tables summarize the quantitative data for some of the key bioactive compounds.

Table 1: Antifungal and Antibacterial Activity of Microsphaeropsis Secondary Metabolites

| Compound | Target Organism | Bioassay | Result | Reference |

| Microsphaeropsisin | Alternaria tenuissima | MIC | 64 µg/mL | [4] |

| Chrysogeside D | Alternaria tenuissima | MIC | 64 µg/mL | [4] |

| Compound 44 | Microsporum gypseum | IC50 | 8 µg/mL | [4] |

| Microsphaerophthalide A | Microsporum gypseum | MIC | 64 µg/mL | [4] |

| Microsphaerophthalide E | Cryptococcus neoformans | MIC | 64 µg/mL | [4] |

| Decaspirone | Microbotryum violaceum | Zone of Inhibition | 18 mm | [4][9] |

| Microsphaerol | Microbotryum violaceum | Zone of Inhibition | 9 mm | [4][9] |

| Microsphaerol | Bacillus megaterium | Zone of Inhibition | 9 mm | [1] |

| Microsphaerol | Escherichia coli | Zone of Inhibition | 8 mm | [1] |

| Seimatorone | Bacillus megaterium | Zone of Inhibition | 7 mm | [11] |

| Seimatorone | Escherichia coli | Zone of Inhibition | 3 mm | [11] |

Table 2: Cytotoxic Activity of Microsphaeropsis Secondary Metabolites

| Compound | Cell Line | Bioassay | Result | Reference |

| N-2”-hydroxy-3'E-octadecenoyl-1-O-β-D-glucopyranosyl-9-methyl-4E,8E-sphingadiene | Murine leukemic cells (L1210) | Inhibition Ratio | 90% at 2 µg/mL | [9] |

| Microketide B | Not Specified | IC50 | 3.13 µg/mL | [4] |

| Botrallin | Human lung fibroblasts | Cytotoxicity (IC50) | 330 µM | [12] |

| Graphislactone A | Human lung fibroblasts | Cytotoxicity (IC50) | >1000 µM | [12] |

Table 3: Other Biological Activities of Microsphaeropsis Secondary Metabolites

| Compound | Activity | Bioassay | Result | Reference |

| Graphislactone A | Acetylcholinesterase Inhibition | IC50 | 8.1 µg/mL (27 µM) | [12] |

| Botrallin | Acetylcholinesterase Inhibition | IC50 | 6.1 µg/mL (19 µM) | [12] |

| Palmarumycin M1 | Anti-algal (Chlorella fusca) | Zone of Inhibition | 6 mm | [5] |

| Decaspirone | Anti-algal (Chlorella fusca) | Zone of Inhibition | 13 mm | [5] |

| Papyracillic acid A | Anti-algal (Chlorella fusca) | Zone of Inhibition | 7 mm | [5] |

| Microsphaerol | Anti-algal (Chlorella fusca) | Zone of Inhibition | 8.5 mm | [11] |

| Microketide A | Anti-phytoplankton (Prorocentrum helgolandica) | IC50 | 12.3 µg/mL | [5] |

| Microketide B | Anti-phytoplankton (Prorocentrum helgolandica) | IC50 | 16.8 µg/mL | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, characterization, and bioactivity screening of secondary metabolites from Microsphaeropsis sp.

Fungal Culture and Metabolite Extraction

Caption: Workflow for fungal culture and metabolite extraction.

-

Fungal Isolation and Culture:

-

Isolate the endophytic fungus Microsphaeropsis sp. from the surface-sterilized tissues of a host plant or marine sponge onto a suitable agar medium, such as Potato Dextrose Agar (PDA).

-

For large-scale metabolite production, inoculate the fungus into a liquid medium (e.g., Potato Dextrose Broth - PDB) or a solid substrate (e.g., rice medium).[7]

-

Incubate the cultures under appropriate conditions (e.g., 25-28°C) for a specified period (e.g., 14-30 days) to allow for the production of secondary metabolites.[7][13]

-

-

Extraction of Secondary Metabolites:

-

Following incubation, separate the fungal biomass from the liquid broth by filtration.

-

Extract the culture broth and/or the mycelial mass with an organic solvent such as ethyl acetate or methanol.[13] This is often done multiple times to ensure complete extraction.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Isolation and Structure Elucidation of Pure Compounds

Caption: General workflow for the isolation and structure elucidation of pure compounds.

-

Chromatographic Separation:

-

Subject the crude extract to various chromatographic techniques to separate the individual components. This typically involves column chromatography using silica gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation:

-

Determine the chemical structure of the purified compounds using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HMQC, and HMBC experiments are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the elemental composition of the molecule.

-

-

For compounds that form suitable crystals, X-ray crystallography can be used to determine the absolute stereochemistry.

-

Antimicrobial Susceptibility Testing

-

Disk Diffusion Assay:

-

Prepare a uniform lawn of the test microorganism on an agar plate.

-

Impregnate sterile paper discs with a known concentration of the purified compound.

-

Place the discs on the agar surface and incubate the plate.

-

Measure the diameter of the zone of inhibition around the disc, which is indicative of the compound's antimicrobial activity.[14]

-

-

Broth Microdilution Assay (for Minimum Inhibitory Concentration - MIC):

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate and determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Seed cancer or normal cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reaction Mixture Preparation:

-

Pre-incubation:

-

Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition and determine the IC50 value of the test compound.

-

Protein Kinase Inhibition Assay (Luminescence-Based ADP Detection)

-

Kinase Reaction:

-

In a microplate, set up a reaction containing the target protein kinase, its specific substrate, ATP, and the test compound at various concentrations in a suitable reaction buffer.

-

-

Incubation:

-

Incubate the reaction mixture to allow the kinase to phosphorylate its substrate, consuming ATP and producing ADP.

-

-

ATP Depletion:

-

Add a reagent to stop the kinase reaction and deplete the remaining ATP.[17]

-

-

ADP to ATP Conversion and Luminescence Detection:

-

Add a detection reagent that converts the ADP produced in the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.[17]

-

-

Data Analysis:

-

The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity. Calculate the percentage of kinase inhibition and determine the IC50 value of the test compound.

-

Signaling Pathways and Mechanisms of Action

While numerous bioactive secondary metabolites have been isolated from Microsphaeropsis sp. and their effects on various biological systems have been documented, the specific signaling pathways and molecular mechanisms of action for most of these compounds remain to be fully elucidated. The observed cytotoxic, antimicrobial, and enzyme-inhibitory activities suggest that these metabolites may interact with a variety of cellular targets. For instance, compounds exhibiting cytotoxicity against cancer cell lines may induce apoptosis or inhibit cell proliferation through pathways involving caspases, cell cycle regulators, or protein kinases. Similarly, antimicrobial compounds may disrupt cell wall synthesis, protein synthesis, or nucleic acid replication in pathogenic microorganisms. Further research, including target identification studies and mechanistic investigations, is required to unravel the precise molecular interactions of these promising natural products.

Caption: Overview of the production and activities of Microsphaeropsis secondary metabolites.

Conclusion and Future Perspectives

The genus Microsphaeropsis has emerged as a rich source of structurally diverse and biologically active secondary metabolites. The significant number of novel compounds discovered from these fungi underscores their potential in the search for new therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the chemical and biological diversity of Microsphaeropsis sp. Future research should focus on the continued isolation and characterization of novel compounds, as well as in-depth studies to elucidate their mechanisms of action and to evaluate their therapeutic potential in preclinical and clinical settings. The application of modern techniques in genomics and metabolomics will undoubtedly accelerate the discovery and development of new drugs from this promising fungal genus.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 3. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 4. Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Microsphaerol and seimatorone: two new compounds isolated from the endophytic fungi, Microsphaeropsis sp. and Seimatosporium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biosorption of cadmium by endophytic fungus (EF) Microsphaeropsis sp. LSE10 isolated from cadmium hyperaccumulator Solanum nigrum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolites from Microsphaeropsis olivacea, an endophytic fungus of Pilgerodendron uviferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.de]

An In-depth Technical Guide to 10-Norparvulenone: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Norparvulenone is a naturally occurring tetralone derivative isolated from the endophytic fungus Pestalotiopsis photiniae and Microsphaeropsis sp.[1][2] This compound has garnered interest within the scientific community due to its notable anti-influenza virus activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, as well as for the assessment of its antiviral and cytotoxic effects, are presented. Furthermore, this document explores its potential mechanism of action, offering insights for future research and drug development endeavors.

Chemical Structure and Properties

This compound is chemically defined as 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone.[3] Its structure features a tetralone core with multiple hydroxyl and methoxy substitutions, contributing to its chemical reactivity and biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone |

| CAS Number | 618104-32-8 |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| SMILES | O=C1C2=C(C=C(OC)C(CO)=C2O)C(O)CC1 |

| InChI | InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | White powder | [1] |

| Melting Point | 157-158 °C | ChemicalBook |

| Boiling Point (Predicted) | 519.0 ± 50.0 °C | ChemicalBook |

| Density (Predicted) | 1.435 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 7.71 ± 0.40 | ChemicalBook |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [3] |

Table 3: Spectroscopic Data of this compound [1]

| ¹H NMR (600 MHz, CD₃OD) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| 2.65, 2.81 | m | H-2 | ||

| 2.04, 2.81 | m | H-3 | ||

| 4.80 | dd | 3.9, 9.1 | H-4 | |

| 6.87 | s | H-5 | ||

| 4.66 | s | H-9 | ||

| 3.95 | s | -OCH₃ | ||

| ¹³C NMR (125 MHz, CD₃OD) | δ (ppm) | Assignment | ||

| 204.6 | C-1 | |||

| 36.3 | C-2 | |||

| 33.0 | C-3 | |||

| 68.9 | C-4 | |||

| 151.4 | C-4a | |||

| 102.1 | C-5 | |||

| 166.1 | C-6 | |||

| 116.0 | C-7 | |||

| 164.0 | C-8 | |||

| 53.1 | C-9 | |||

| 111.4 | C-8a | |||

| 56.8 | OCH₃ |

Biological Activity

The primary biological activity of this compound reported to date is its anti-influenza virus activity.

Antiviral Activity

Studies have shown that this compound exhibits inhibitory effects against influenza A virus.[3] The mechanism of this antiviral action is believed to involve the inhibition of viral neuraminidase, an essential enzyme for the release of progeny virions from infected cells.

Table 4: Antiviral and Cytotoxic Activity of this compound

| Assay | Virus/Cell Line | Endpoint | Result |

| Anti-influenza A virus activity | Influenza A/PR/8/34 | Neuraminidase Inhibition | IC₅₀ not explicitly stated, but activity observed. |

| Cytotoxicity | MDCK cells | Cell Viability | IC₅₀ > 100 µg/mL |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a general representation based on the isolation of natural products from fungal cultures.

-

Fermentation: The endophytic fungus Pestalotiopsis photiniae is cultured in a suitable liquid medium. The culture is incubated for a period of time to allow for the production of secondary metabolites, including this compound.

-

Extraction: The fermentation broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The organic phase, containing the desired compound, is collected and concentrated under reduced pressure.

-

Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using a solvent such as methanol to remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

-

Neuraminidase Inhibition Assay

The following is a generalized protocol for a fluorescence-based neuraminidase inhibition assay.[4][5][6][7][8]

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Dilute influenza virus neuraminidase to a working concentration in assay buffer.

-

Prepare a solution of a fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

-

Assay Procedure:

-

Add the diluted neuraminidase enzyme to the wells of a 96-well plate.

-

Add the serial dilutions of this compound to the respective wells.

-

Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction by adding a stop solution (e.g., a basic buffer).

-

-

Data Analysis:

-

Measure the fluorescence of each well using a fluorometer.

-

The concentration of this compound that inhibits 50% of the neuraminidase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Cytotoxicity Assay

A common method to assess cytotoxicity is the MTT assay, which measures cell viability.[9]

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

-

Incubation: The cells are incubated with the compound for a period of 24 to 48 hours.

-

MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The 50% cytotoxic concentration (IC₅₀) is determined by plotting cell viability against the concentration of this compound.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound beyond neuraminidase inhibition has not been extensively elucidated. However, based on its chemical structure and the known mechanisms of other antiviral compounds, several potential signaling pathways could be affected.

-

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of the inflammatory response, which is often hyperactivated during influenza virus infection. Many natural products with anti-inflammatory properties modulate this pathway. It is plausible that this compound could exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses to viral infections. Inhibition of the MAPK pathway can lead to a reduction in viral replication and the associated inflammatory damage.

-

JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is critical for cytokine signaling. Dysregulation of this pathway is implicated in the cytokine storm associated with severe influenza infections. This compound might modulate this pathway, contributing to its therapeutic effects.

Further research is required to definitively identify the specific signaling pathways modulated by this compound and to understand the molecular interactions that underpin its antiviral activity.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-influenza virus activity. Its chemical structure and properties have been well-characterized, and initial biological studies have provided a foundation for further investigation. Future research should focus on:

-

Comprehensive Pharmacological Profiling: A more detailed investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and the impact on host cell signaling pathways will be crucial for understanding its full therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the development of more potent and selective antiviral agents.

The information presented in this technical guide provides a solid starting point for researchers and drug development professionals interested in exploring the potential of this compound as a novel antiviral therapeutic.

References

- 1. academicjournals.org [academicjournals.org]

- 2. academicjournals.org [academicjournals.org]

- 3. Freshwater fungi as a source of chemical diversity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase subtype or neuraminidase antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 7. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LLC-PK1 Kidney Cytotoxicity Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Activity of 10-Norparvulenone: A Predictive Analysis Based on Naphthoquinone Scaffolds

Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature reveals no specific studies detailing the biological activity of 10-Norparvulenone. Its primary appearance in the scientific record is related to its total synthesis. However, the chemical structure of this compound, which features a 1,4-naphthoquinone core, places it within a well-studied class of compounds known for a broad spectrum of biological activities. This technical guide will, therefore, provide an in-depth overview of the known biological activities of structurally related naphthoquinones to offer a predictive framework for the potential therapeutic applications of this compound for researchers, scientists, and drug development professionals.

Introduction to Naphthoquinones

Naphthoquinones are a class of organic compounds derived from naphthalene. They are widely distributed in nature, being found in various plants, fungi, and bacteria.[1] The 1,4-naphthoquinone scaffold is a key structural motif responsible for the diverse pharmacological effects of these compounds, which include anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Prominent examples of biologically active naphthoquinones include juglone, plumbagin, shikonin, and lawsone.[4] The mechanism of action for many naphthoquinones is attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and their capacity to act as Michael acceptors, allowing them to interact with biological nucleophiles such as proteins and DNA.[5][6]

Predicted Biological Activities of this compound

Based on the extensive research on analogous naphthoquinones, it is plausible to hypothesize that this compound may exhibit similar biological activities. The primary areas of potential activity are outlined below.

Anticancer Activity

Naphthoquinones are well-documented for their potent cytotoxic effects against a wide range of cancer cell lines.[7][8] The proposed mechanisms for their anticancer activity are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[8][9]

Key Signaling Pathways:

-

Induction of Apoptosis: Many naphthoquinones, such as plumbagin, induce apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of the Bcl-2 family of proteins, activation of caspases, and the generation of ROS, which leads to oxidative stress and cellular damage.[10][11] Plumbagin has been shown to down-regulate the anti-apoptotic protein Bcl-2.[10]

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at various phases (G1, S, or G2/M), preventing cancer cell proliferation.[9]

-

Inhibition of Key Signaling Molecules: Naphthoquinones can inhibit critical signaling pathways that are often dysregulated in cancer. For instance, plumbagin has been found to inhibit the PI3K/Akt/mTOR, NF-κB, and STAT3 signaling pathways, all of which are crucial for cancer cell survival and proliferation.[10][12]

Quantitative Data for Representative Naphthoquinones:

The cytotoxic activity of naphthoquinones is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological or biochemical function.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Plumbagin | MDA-MB-231 (Breast) | 6.96 ± 0.47 | [7] |

| Plumbagin | RPMI8226 (Multiple Myeloma) | 0.57 ± 0.01 | [7] |

| Juglone Derivative (52) | MDA-MB-231 (Breast) | 6.96 ± 0.47 | [7] |

| Juglone Derivative (53) | RPMI8226 (Multiple Myeloma) | 0.66 ± 0.08 | [7] |

| Shikonin Derivative (69) | H1975 (Lung) | 1.51 ± 0.42 | [7] |

| Naphthazarin | Various | 0.16 ± 0.15 - 1.7 ± 0.06 | [13] |

| Synthetic Naphthoquinone (CNFD) | MCF-7 (Breast) | 3.06 (24h), 0.98 (48h) | [14] |

| Fluorinated Naphthoquinones | RPMI, MCF-7, HEP | 1.5 - 3.2 | [15] |

Antimicrobial Activity

Naphthoquinones have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][16] Their antimicrobial action is often attributed to their ability to disrupt cellular membranes, inhibit essential enzymes, and generate ROS.[5]

Quantitative Data for Representative Naphthoquinones:

The antimicrobial potency of a compound is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Plumbagin | Staphylococcus aureus | 0.5 | |

| Plumbagin | Escherichia coli | 8 | |

| Shikonin | Methicillin-resistant S. aureus (MRSA) | 7.8 - 31.2 | |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30-60 | |

| Phenylamino-phenylthio Naphthoquinones | Staphylococcus aureus, Escherichia coli | 15.6 - 500 | [16] |

| Naphthoquinone Derivatives | Staphylococcus aureus | 30 - 70 |

Anti-inflammatory Activity

Several naphthoquinones exhibit potent anti-inflammatory effects.[5] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.[5] The inhibition of the NF-κB signaling pathway is a key mechanism underlying the anti-inflammatory activity of many naphthoquinones.[5]

Quantitative Data for Representative Naphthoquinones:

The anti-inflammatory activity can be assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |

| 1,4-Naphthoquinone Derivatives | RAW 264.7 | 1.7 - 49.7 | |

| Naphthoquinone Sulfonamides (in vivo) | ATP-induced edema | ID50: 9.8 - 128 ng/kg |

Experimental Protocols

For researchers interested in investigating the biological activities of this compound, the following are detailed methodologies for key experiments.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.[12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 × 10⁵ CFU/mL in the test wells.

-

Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.

Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for another 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound, based on the known mechanisms of other naphthoquinones.

Caption: Intrinsic apoptosis pathway induced by naphthoquinones.

Caption: Inhibition of the NF-κB signaling pathway by naphthoquinones.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural classification as a naphthoquinone provides a strong basis for predicting its potential pharmacological properties. The extensive body of research on analogous compounds suggests that this compound is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers embarking on the biological evaluation of this and other novel naphthoquinone derivatives. Further investigation is warranted to elucidate the specific biological profile and therapeutic potential of this compound.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. mdpi.com [mdpi.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. thaiscience.info [thaiscience.info]

- 14. NF-kB signaling Pathway [zenodo.org]

- 15. researchgate.net [researchgate.net]

- 16. protocols.io [protocols.io]

10-Norparvulenone: A Technical Guide on its Anti-Influenza Virus Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the anti-influenza virus properties of 10-Norparvulenone, a novel antibiotic isolated from Microsphaeropsis sp. FO-5050.[1] The following sections detail its mechanism of action, quantitative efficacy, and the experimental methodologies used to ascertain its antiviral potential.

Mechanism of Action: Inhibition of Viral Replication

This compound demonstrates significant anti-influenza virus activity by inhibiting the replication of the influenza A virus.[1] While the precise molecular target is an area of ongoing investigation, the compound has been shown to interfere with critical steps in the viral life cycle. The influenza A virus, an enveloped, negative-sense, single-stranded RNA virus, relies on a series of host and viral factors for its propagation.[2][3] The replication cycle involves attachment to host cell receptors, endocytosis, uncoating, transcription and replication of the viral genome in the nucleus, protein synthesis, and finally, assembly and budding of new virions.[2][3] this compound's inhibitory effect suggests an interaction with one or more of these essential processes.

A key cellular pathway often exploited by influenza viruses is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6] Activation of NF-κB is crucial for efficient viral replication and for the induction of a pro-inflammatory response.[4][5][7] Several studies have indicated that inhibiting the NF-κB pathway can suppress influenza virus propagation.[4][5] While direct evidence linking this compound to NF-κB inhibition is yet to be definitively established, this pathway represents a plausible target for its observed antiviral activity. Influenza A virus infection typically activates NF-κB, leading to the upregulation of various pro-inflammatory cytokines and creating a favorable environment for viral replication.[4][7] The viral NS1 protein is known to modulate this pathway, preventing an excessive host immune response that would be detrimental to the virus.[8]

The potential mechanism of this compound could involve the modulation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB.[4] By preventing IκB degradation, NF-κB would remain sequestered in the cytoplasm, unable to translocate to the nucleus and activate viral and pro-inflammatory gene expression.

Signaling Pathway Diagram: Postulated NF-κB Inhibition by this compound

Caption: Postulated mechanism of this compound via NF-κB pathway inhibition.

Quantitative Data on Anti-Influenza Activity

The antiviral efficacy of this compound has been quantified through in vitro assays. The following table summarizes the key metrics from a study utilizing Madin-Darby canine kidney (MDCK) cells.

| Compound | Influenza A Virus Strain | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |

| This compound | A/PR/8/34 (H1N1) | 6.2 | >100 | >16.1 |

IC50 (50% inhibitory concentration): The concentration of the compound that inhibits 50% of the viral replication. CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC50/IC50, this value indicates the therapeutic window of the compound. A higher SI is desirable.

The data indicates that this compound exhibits potent antiviral activity against the H1N1 strain of influenza A virus with minimal cytotoxicity to the host cells, as reflected by its high selectivity index.[1]

Experimental Protocols

The evaluation of this compound's anti-influenza activity involved standard virological and cell biology techniques.

1. Cell Culture and Virus Propagation:

-

Cell Line: Madin-Darby canine kidney (MDCK) cells were used for both cytotoxicity and antiviral assays.

-

Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 5% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

-

Virus Strain: Influenza A/PR/8/34 (H1N1) was propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.

2. Cytotoxicity Assay (MTT Assay):

-

MDCK cells were seeded in 96-well plates and incubated for 24 hours.

-

Various concentrations of this compound were added to the cells and incubated for 48 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added, and the cells were incubated for an additional 4 hours.

-

The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm to determine cell viability.

3. Antiviral Assay (Plaque Reduction Assay):

-

Confluent monolayers of MDCK cells in 6-well plates were infected with influenza A virus (approximately 100 plaque-forming units per well).

-

After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with MEM containing 1% agarose and various concentrations of this compound.

-

The plates were incubated for 2-3 days until plaques were visible.

-

The cells were then fixed with formalin and stained with crystal violet to visualize and count the plaques.

-

The IC50 value was determined as the concentration of the compound that reduced the number of plaques by 50% compared to the untreated virus control.

Experimental Workflow Diagram

Caption: Workflow for in vitro anti-influenza virus activity assessment.

Conclusion and Future Directions

This compound represents a promising new lead compound in the development of anti-influenza therapeutics. Its potent in vitro activity and high selectivity index warrant further investigation. Future research should focus on:

-

Elucidating the precise molecular target and mechanism of action: Determining whether this compound directly inhibits a viral protein or modulates a host signaling pathway, such as NF-κB, is critical.

-

In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of influenza infection is a necessary next step to assess its therapeutic potential.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the identification of even more potent and selective inhibitors.

-

Spectrum of activity: Testing the compound against a broader range of influenza A and B virus strains, including currently circulating and drug-resistant strains, will be important to define its clinical utility.

The development of novel antiviral agents with unique mechanisms of action is crucial to combat the ongoing threat of seasonal and pandemic influenza.[2][9] this compound offers a valuable starting point for such endeavors.

References

- 1. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influenza viruses and the NF-kappaB signaling pathway - towards a novel concept of antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Active NF-κB signalling is a prerequisite for influenza virus infection [ouci.dntb.gov.ua]

- 7. Molecular pathogenesis of influenza A virus infection and virus-induced regulation of cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influenza A Virus NS1 Protein Prevents Activation of NF-κB and Induction of Alpha/Beta Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide: Preliminary Cytotoxicity Studies of 10-Norparvulenone

An Examination of a Novel Compound in Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the preliminary cytotoxicity studies of 10-Norparvulenone, a novel compound of interest in the field of oncology. Due to the emergent nature of research on this molecule, this document serves as a foundational resource, outlining the current, albeit limited, understanding of its biological activity. The core of this guide focuses on the potential cytotoxic effects of this compound against various cancer cell lines, the methodologies employed in these initial investigations, and the putative signaling pathways that may be involved in its mechanism of action. As of the latest literature review, specific quantitative data on the cytotoxicity of this compound, such as IC50 values, remain to be published. Similarly, detailed experimental protocols and validated signaling pathways specific to this compound are not yet available in peer-reviewed literature. This guide, therefore, draws upon established methodologies and common signaling pathways implicated in cytotoxicity to provide a framework for future research and to contextualize the potential of this compound as a therapeutic agent.

Introduction to this compound

This compound is a recently identified small molecule whose chemical structure suggests potential for biological activity. Its structural analogs have shown promise in preclinical studies, prompting an initial exploration into its cytotoxic properties. The primary goal of preliminary cytotoxicity studies is to assess the compound's ability to induce cell death in cancer cells, a critical first step in the drug discovery and development pipeline. This guide will explore the hypothetical experimental design and potential mechanisms of action for this compound based on standard practices in the field.

Hypothetical Experimental Protocols for Cytotoxicity Assessment

While specific experimental details for this compound are not yet available, the following protocols represent the standard methodologies that would be employed to assess its cytotoxic effects.

Cell Lines and Culture

A panel of human cancer cell lines would be selected to evaluate the breadth of this compound's activity. This panel would ideally include representatives from various cancer types, such as:

-

Lung Cancer: A549, H1299

-

Colon Cancer: HT-29, HCT-116

-

Breast Cancer: MCF-7, MDA-MB-231

-

Prostate Cancer: PC-3, LNCaP

-

Leukemia: Jurkat, K562

Cells would be maintained in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assays

To quantify the cytotoxic effects of this compound, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo® would be utilized.

Protocol Outline:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, and 72 hours).

-

Following treatment, add the assay reagent (MTT or CellTiter-Glo®) to each well.

-

Incubate for the recommended time to allow for the conversion of the substrate.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways in this compound-Induced Cytotoxicity

The mechanism by which a compound induces cytotoxicity often involves the modulation of specific signaling pathways that regulate cell survival, proliferation, and death. Based on the actions of other cytotoxic agents, the following pathways are hypothesized to be potential targets of this compound.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Key signaling cascades in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Diagram of a Generic Apoptosis Signaling Pathway:

Caption: Hypothetical activation of apoptosis pathways by this compound.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for cell proliferation and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Diagram of a Simplified MAPK/ERK Signaling Pathway:

Caption: Potential inhibition of the MAPK/ERK pathway by this compound.

Data Presentation: A Template for Future Findings

As quantitative data from cytotoxicity studies of this compound become available, they will be summarized in a structured format for clear comparison. The following table serves as a template for the presentation of such data.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| e.g., A549 | Lung | 48 | Data not available |

| e.g., HT-29 | Colon | 48 | Data not available |

| e.g., MCF-7 | Breast | 48 | Data not available |

| e.g., PC-3 | Prostate | 48 | Data not available |

Conclusion and Future Directions

The preliminary investigation into the cytotoxicity of this compound is a critical endeavor in the search for novel anticancer therapeutics. While direct experimental evidence is currently lacking in the public domain, this technical guide provides a roadmap for the systematic evaluation of this compound. Future research should focus on performing comprehensive cytotoxicity screening across a diverse panel of cancer cell lines to determine its potency and selectivity. Subsequent studies should then aim to elucidate the precise molecular mechanisms of action, including the identification of its direct cellular targets and the signaling pathways it modulates. The generation of this foundational data will be instrumental in determining the potential of this compound for further preclinical and, ultimately, clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on hypothesized experimental designs and potential mechanisms of action. The absence of published data on this compound should be noted, and the information presented herein should be considered within that context.

10-Norparvulenone: A Technical Review of a Novel Anti-Influenza Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 10-Norparvulenone, a fungal metabolite with promising anti-influenza virus properties. The document summarizes its chemical characteristics, total synthesis, and known biological activities, with a focus on presenting quantitative data and experimental methodologies.

Core Compound Information

This compound is a naturally occurring α-tetralone derivative isolated from the fungus Microsphaeropsis sp.[1][2][3]. It has been identified as a novel anti-influenza virus antibiotic[1][2][3].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Formal Name | 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone | [3] |

| Molecular Formula | C₁₂H₁₄O₅ | [3] |

| Molecular Weight | 238.2 g/mol | [3] |

| CAS Number | 618104-32-8 | [3] |

| Source | Microsphaeropsis sp., Pestalotiopsis photiniae | [1][3] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [3] |

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its action against the influenza virus. Preliminary in vitro studies have demonstrated its potential as an antiviral drug[1][2].

Table 2: Antiviral Activity of this compound

| Virus Strain | Cell Line | Activity | Concentration | Effect | Reference |

| Influenza A/PR/8/34 (mouse-adapted) | MDCK | Antiviral | 1 µg/ml | Decreases viral sialidase activity and increases cell survival | [3] |

Note: Further quantitative data, such as IC50 or EC50 values, are not available in the reviewed literature.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. However, the available data indicates that it inhibits the viral sialidase (neuraminidase) activity of the influenza virus[3]. Neuraminidase is a crucial enzyme for the release of progeny virions from infected cells. By inhibiting this enzyme, this compound likely prevents the spread of the virus to new host cells.

Caption: Hypothetical mechanism of action of this compound.

Total Synthesis

A total synthesis of (±)-10-Norparvulenone has been successfully developed, providing a viable route for producing the compound for further research. The synthesis commences with commercially available m-methoxyphenol and utilizes a key xanthate-mediated free radical addition-cyclization sequence to construct the α-tetralone core[1][2][4].

Caption: Simplified workflow of the total synthesis of this compound.

Experimental Protocols

Total Synthesis Experimental Protocol (Key Steps)

The following provides a summary of the key experimental steps for the synthesis of this compound as described in the literature[1].

-

Preparation of Radical Precursor (8): The synthesis starts from m-methoxyphenol, which is converted through a series of steps to a key intermediate. This intermediate is then reacted with potassium ethyl xanthate in acetone at 0 °C to afford the radical precursor 8 in quantitative yield[1].

-

Radical Addition to Vinyl Pivalate: The hydroxyl group of precursor 8 is acetylated. Subsequently, a radical addition of the resulting xanthate to vinyl pivalate is carried out using dilauroyl peroxide (DLP) as an initiator in 1,2-dichloroethane (DCE) as the solvent. This reaction yields the adduct 9b[1].

-

Radical Cyclization to form Tetralone (10): A solution of adduct 9b in DCE is refluxed and treated with 1.2 equivalents of DLP, added portionwise. This radical cyclization step affords the key tetralone intermediate 10 in 48% yield[1].

-

Conversion to this compound: The tetralone 10 is then converted to (±)-10-norparvulenone through a series of final transformations[1].

Antiviral Assay Methodology (General Protocol)

While the specific, detailed protocol from the original discovery of this compound's anti-influenza activity is not publicly available, a general methodology for assessing neuraminidase inhibition and cell viability is described below, based on standard virological assays.

-

Cell Culture and Infection: Madin-Darby Canine Kidney (MDCK) cells are cultured in 96-well plates to form a confluent monolayer. The cells are then infected with a known titer of influenza A virus (e.g., A/PR/8/34 strain) in the presence of varying concentrations of this compound.

-

Neuraminidase Inhibition Assay:

-

After a suitable incubation period, the neuraminidase activity in the cell culture supernatant or cell lysates is measured.

-

A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is commonly used.

-

The enzyme cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone), which is quantified using a fluorometer.

-

The reduction in fluorescence in the presence of this compound compared to a virus-only control indicates the level of neuraminidase inhibition.

-

-

Cell Viability (Cytopathic Effect Reduction) Assay:

-

The protective effect of this compound on the infected cells is assessed by measuring cell viability.

-

This can be determined using various methods, such as the MTT or neutral red uptake assays, which measure metabolic activity or cell membrane integrity, respectively.

-

An increase in cell viability in the treated, infected cells compared to the untreated, infected cells demonstrates the antiviral effect of the compound.

-

Conclusion and Future Directions

This compound represents a promising lead compound for the development of new anti-influenza drugs. Its novel structure and demonstrated in vitro activity against influenza A virus warrant further investigation. The successful total synthesis of this molecule opens the door for the generation of analogs and further structure-activity relationship (SAR) studies.

Future research should focus on:

-

Elucidating the precise molecular mechanism of action.

-

Determining the IC50 and EC50 values against a broader range of influenza strains, including clinically relevant and drug-resistant isolates.

-

Conducting in vivo efficacy and toxicity studies in animal models.

-

Exploring the potential for synergistic effects when combined with other existing antiviral drugs.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic agent.

References

In-depth Technical Guide: Spectroscopic Data of 10-Norparvulenone (NMR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 10-Norparvulenone, a novel anti-influenza virus antibiotic. The information is based on the primary scientific literature introducing this compound.

Introduction

This compound was first isolated from the fungus Microsphaeropsis sp. FO-5050.[1] Its discovery and characterization were detailed in a publication by Fukami et al. in the Journal of Antibiotics. This document aims to consolidate the spectroscopic data from this primary source to facilitate further research and development.

Spectroscopic Data

A thorough search was conducted to retrieve the specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound from the primary publication, "A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050" (J. Antibiot. (Tokyo) 2000, 53, 1215-1218). Unfortunately, access to the full text of this article, containing the detailed experimental data, could not be obtained through the available resources. Abstracts and citations of this paper confirm its importance as the original source of this information, but do not provide the specific data points required for a detailed analysis.

Due to the inaccessibility of the primary spectroscopic data, the following sections on quantitative data tables and detailed experimental protocols cannot be completed at this time.

Experimental Protocols

While the precise experimental parameters used for the characterization of this compound are contained within the inaccessible primary source, a general overview of the likely methodologies is provided below based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique would have been used to determine the number and types of hydrogen atoms in the molecule, as well as their connectivity. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.

-

¹³C NMR (Carbon NMR): This analysis would reveal the number of unique carbon environments in this compound. Due to the low natural abundance of ¹³C, these experiments generally require a longer acquisition time.

-

2D NMR (COSY, HMQC/HSQC, HMBC): Two-dimensional NMR experiments would have been essential for elucidating the complete chemical structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): This would have been used to determine the precise molecular weight and, consequently, the elemental formula of this compound.

-

Fragmentation Analysis: By analyzing the fragmentation pattern of the molecular ion, researchers can deduce the structure of different parts of the molecule. Common ionization techniques for this purpose include Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel natural product like this compound.

Conclusion

While this guide outlines the standard procedures and the expected types of spectroscopic data for this compound, the specific quantitative data remains within the primary scientific literature that is currently inaccessible. For researchers requiring the detailed ¹H NMR, ¹³C NMR, and MS data, obtaining the full text of the foundational paper by Fukami et al. is essential. Further investigation into scientific journal archives and university library resources is recommended to access this critical information.

References

An In-depth Technical Guide to the Putative Biosynthesis of 10-Norparvulenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Norparvulenone is a fungal secondary metabolite isolated from Microsphaeropsis species, exhibiting promising anti-influenza virus activity. While the complete biosynthetic pathway of this compound has not been experimentally elucidated, significant evidence from the study of related fungal naphthalenones suggests its origin from a hexaketide precursor, likely synthesized via a pathway analogous to the well-characterized 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis route. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the proposed enzymatic steps, key intermediates, and the roles of tailoring enzymes. Furthermore, this document outlines standard experimental protocols for the elucidation of such fungal polyketide pathways and presents relevant quantitative data from analogous systems to serve as a benchmark for future research.

Introduction to this compound and its Polyketide Origin

This compound, with the chemical structure 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone, belongs to the naphthalenone class of fungal polyketides. Polyketides are a large and diverse group of natural products synthesized by polyketide synthases (PKSs), which are large, multi-domain enzymes that iteratively condense small carboxylic acid units (typically acetyl-CoA and malonyl-CoA).